2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-7-4-6-2-1-3-8(10(12)13)9(6)5-7/h1-3,7,11H,4-5H2,(H,12,13) |
InChI Key |
MTBZXJJXFKMGRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC=C2C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Targeting the Kinetic Trap: A Technical Guide to HBV Capsid Assembly Modulator Intermediates
Executive Summary
The search for a functional cure for Hepatitis B Virus (HBV) has shifted focus from merely inhibiting viral polymerase to dismantling the structural integrity of the virus itself.[1] Capsid Assembly Modulators (CAMs) represent a paradigm shift: rather than blocking a catalytic site, they exploit the thermodynamics of protein-protein interactions. By binding to the hydrophobic "HAP pocket" at the interface of Core protein (Cp) dimers, CAMs alter the assembly energy landscape.
This guide focuses specifically on the kinetic intermediates of this process. Understanding how CAMs stabilize specific intermediate states—trapping the virus in a "blind alley" of misassembly—is the key to optimizing these drugs for deep viral suppression and cccDNA exhaustion.
Part 1: The Physics of Misassembly
The Kinetic Trap Mechanism
HBV capsid assembly is a nucleation-elongation reaction. Under normal physiological conditions, this process is thermodynamically favorable but kinetically rate-limited. This "lag phase" is critical; it ensures that capsids do not form until the polymerase-pgRNA complex is ready for encapsidation.
CAMs function by lowering the activation energy for nucleation. They stabilize early intermediates (dimers and trimers-of-dimers), effectively removing the lag phase. This leads to Kinetic Trapping :
-
Rapid Consumption: Free Cp dimers are consumed so instantly that they cannot equilibrate.
-
Exclusion: The rate of assembly outpaces the rate of pgRNA packaging.
-
Defect Propagation: Errors in geometry are "locked in" before they can anneal out.
Class Differentiation by Intermediate Geometry
While all CAMs accelerate assembly, the geometry of the stabilized intermediate dictates the final morphology.
| Feature | Class I (CAM-A) | Class II (CAM-N) |
| Prototype | HAP-12, BAY 41-4109 | NVR 3-778, AT-130 |
| Intermediate Geometry | Flattened. CAM binding alters the dimer hinge angle, reducing curvature. | Curved. CAM binding locks the dimer in a curvature-compatible state. |
| Kinetic Outcome | Formation of open sheets, tubes, and amorphous polymers. | Formation of closed, empty icosahedral capsids. |
| Thermodynamic Trap | Intermediates are too stable to close into spheres. | Intermediates close too quickly to package RNA. |
| cccDNA Impact | Prevents nuclear recycling of capsids (aggregates are degraded). | Prevents nuclear recycling (empty capsids lack genome). |
Visualization: The Kinetic Landscape
The following diagram illustrates how CAMs alter the energy landscape, bypassing the nucleation barrier and leading to dead-end intermediates.
Caption: CAMs lower the nucleation energy barrier, diverting Cp dimers into rapid, dead-end assembly pathways (Red) vs. the regulated physiological pathway (Green).
Part 2: Structural Characterization
The HAP Pocket
The binding site for both CAM classes is a hydrophobic pocket located at the interface of two Cp monomers within a dimer, specifically involving residue Trp102 .
-
Mechanism: Under normal conditions, this pocket is transient. CAM binding acts as a "molecular wedge," filling the pocket and increasing the hydrophobic contact surface area.
-
Allostery: This binding event transmits a signal to the inter-dimer interface, increasing the association constant (
) by several orders of magnitude.
Part 3: Experimental Methodologies
To validate a CAM candidate, one must prove it alters assembly kinetics, not just the final endpoint.
Protocol 1: Real-Time Assembly Kinetics via Static Light Scattering (SLS)
This is the gold standard for observing the "kinetic trap" in action.
Objective: Measure the elimination of the nucleation lag phase.
Reagents:
-
Purified Cp149 (Assembly domain, dimeric form).[2]
-
CAM compound (dissolved in DMSO).
Workflow:
-
Preparation: Dilute Cp149 dimers to 10 µM in HEPES buffer. Keep on ice to prevent premature aggregation.
-
Baseline: Place sample in a fluorometer cuvette. Set excitation/emission to 350 nm (measuring scattering, not fluorescence).
-
Induction:
-
Control: Add NaCl to 150 mM.[6] Observe a sigmoidal curve (Lag phase ~20-60s).
-
Experimental: Pre-incubate Cp149 with CAM (1-10 µM) for 10 minutes. Add NaCl.
-
-
Data Acquisition: Record light scattering intensity (90° angle) for 600 seconds.
Interpretation:
-
Valid CAM: The trace will show an immediate, hyperbolic rise in scattering signal (zero lag phase).
-
Class I vs II: Class I CAMs often produce a much higher scattering intensity signal than Class II because the aberrant polymers (tubes/sheets) are larger and scatter more light than spheres.
Protocol 2: Differential Scanning Fluorimetry (DSF)
Used to determine if the CAM binds the dimer (stabilizing the intermediate) or requires the full capsid.
-
Mix Cp149 dimers with SYPRO Orange dye and the CAM.
-
Ramp temperature from 25°C to 95°C.
-
Result: A significant shift in Melting Temperature (
) indicates the CAM binds and stabilizes the dimer structure itself, confirming it acts at the early intermediate stage.
Visualization: Experimental Decision Tree
How to classify a novel CAM based on intermediate analysis.
Caption: Workflow for categorizing CAMs. Light scattering confirms kinetic activity; TEM differentiates the structural intermediate.
References
-
Zlotnick, A., et al. (1999). A theoretical model successfully identifies features of hepatitis B virus capsid assembly. Biochemistry. [Link][7]
-
Katen, S. P., et al. (2010). Trapping of hepatitis B virus capsid assembly intermediates by phenylpropenamide assembly accelerators.[8][9] ACS Chemical Biology. [Link]
-
Stray, S. J., & Zlotnick, A. (2006). HAP1, a small molecule that inhibits hepatitis B virus replication, accelerates assembly. Journal of Virology. [Link]
-
Venkatakrishnan, B., & Zlotnick, A. (2016). The Structural Biology of Hepatitis B Virus: Form and Function. Annual Review of Virology. [Link]
-
Bourne, C. R., et al. (2008). Crystal structure of the hepatitis B virus capsid with an antiviral assembly effector. Journal of Virology. [Link]
Sources
- 1. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Assembly of Virus Capsids with Nanofluidic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Genetically Altering the Thermodynamics and Kinetics of Hepatitis B Virus Capsid Assembly Has Profound Effects on Virus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trapping of hepatitis B virus capsid assembly intermediates by phenylpropenamide assembly accelerators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocols: Preparation of Chiral 2-Hydroxy-2,3-dihydro-1H-indene-4-carboxamides
Abstract: The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a chiral hydroxyl group and a carboxamide functionality, specifically in the form of 2-hydroxy-2,3-dihydro-1H-indene-4-carboxamides, creates stereochemically rich molecules with significant potential for targeted biological interactions. The stereochemistry of the hydroxyl group is often critical for efficacy and safety, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] This document provides a comprehensive guide for researchers, outlining a robust and efficient synthetic strategy focused on asymmetric synthesis to access these valuable chiral building blocks. We detail the underlying chemical principles, provide step-by-step protocols, and offer insights into the characterization of the final enantiopure compounds.
Strategic Overview: The Path to Enantiopurity
The synthesis of a chiral target molecule requires careful planning to control its three-dimensional architecture. For the title compounds, the primary challenge lies in establishing the stereocenter at the C2 position of the indane ring. Two principal strategies are commonly employed:
-
Chiral Resolution: This classical approach involves synthesizing the target molecule as a racemic mixture and then separating the two enantiomers. This can be achieved through diastereomeric salt formation with a chiral resolving agent, enzymatic resolution, or preparative chiral chromatography.[4][5] While effective, this pathway is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without an efficient racemization and recycling process for the unwanted enantiomer.[6]
-
Asymmetric Synthesis: A more modern and atom-economical approach is to introduce the chiral center selectively, forming one enantiomer in preference to the other. For the synthesis of chiral alcohols, the asymmetric reduction of a prochiral ketone is a powerful and widely used method.[7] This is the strategy detailed in this guide, as it often provides higher yields of the desired enantiomer directly.
Our retrosynthetic analysis identifies three key stages, which will form the basis of our experimental protocols:
-
Stage 1: Indanone Formation: Construction of the core bicyclic ketone scaffold with the required carboxylic acid functionality.
-
Stage 2: Asymmetric Reduction: Enantioselective reduction of the indanone to establish the chiral hydroxyl group.
-
Stage 3: Amide Coupling: Formation of the final carboxamide by coupling the chiral hydroxy-acid with a desired amine.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Indanone Core
The foundational precursor for this synthesis is a substituted indanone. A reliable method to construct this scaffold is through the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA), which serves as both the catalyst and the reaction medium.[8]
Protocol 1: Synthesis of 2-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid
This protocol describes the cyclization of 3-(2-carboxyphenyl)propanoic acid to form the key indanone intermediate.
Rationale: Polyphosphoric acid is a highly effective dehydrating agent and proton source that facilitates the formation of an acylium ion from the aliphatic carboxylic acid. This electrophile then undergoes an intramolecular electrophilic aromatic substitution onto the adjacent benzene ring, followed by rearomatization to yield the cyclic indanone. The reaction is driven to completion by the formation of the stable, fused ring system.
Materials:
-
3-(2-carboxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice-cold deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, place polyphosphoric acid (approx. 10 times the weight of the starting material).
-
Heat the PPA to 80-90 °C with vigorous stirring until it becomes a mobile liquid.
-
Slowly and carefully add 3-(2-carboxyphenyl)propanoic acid to the hot PPA in portions.
-
Maintain the reaction temperature at 90-100 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to approximately 60 °C.
-
Very slowly and cautiously, pour the warm reaction mixture onto a beaker filled with crushed ice and water, with constant stirring. This will hydrolyze the PPA and precipitate the product.
-
Stir the resulting slurry for 30 minutes until all the PPA is quenched.
-
Extract the aqueous slurry with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) to obtain 2-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.
The Key Step: Asymmetric Reduction
With the prochiral ketone in hand, the crucial stereocenter is introduced via asymmetric transfer hydrogenation. This method uses a chiral transition metal catalyst to transfer hydrogen from a simple source, like isopropanol or formic acid, to the ketone, yielding the chiral alcohol with high enantioselectivity.[9] Catalysts based on Ruthenium(II) with chiral diamine ligands are exceptionally effective for the reduction of aryl ketones.[7]
Protocol 2: Asymmetric Transfer Hydrogenation of the Indanone
This protocol employs a (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) ruthenium(II) catalyst to produce the (R)-2-hydroxy indane derivative. Using the (R,R)-TsDPEN catalyst will yield the (S)-alcohol.
Causality of Stereoselection: The effectiveness of the Ru(II)-TsDPEN catalyst stems from the formation of a rigid, six-membered pericyclic transition state. The ketone substrate coordinates to the ruthenium center, and the hydride is delivered from the metal to the carbonyl carbon. The bulky substituents on the chiral diamine ligand create a sterically defined environment, forcing the ketone to approach from a specific face, thus directing the hydride attack to generate one enantiomer preferentially. The N-tosyl group on the ligand plays a crucial role in enhancing catalyst activity and stability.
Caption: Workflow for the asymmetric reduction step.
Materials:
-
2-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid
-
[Ru(II)Cl(p-cymene)((S,S)-TsDPEN)] catalyst (or its enantiomer)
-
Azeotropic formic acid/triethylamine mixture (5:2 molar ratio)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (1.0 eq).
-
Add the Ru(II) catalyst (0.005 - 0.01 eq, S/C ratio 100-200).
-
Add anhydrous DMF to dissolve the solids (concentration approx. 0.1-0.2 M).
-
Add the 5:2 formic acid/triethylamine mixture (2.0-3.0 eq).
-
Stir the reaction mixture at 25-40 °C for 12-24 hours. Monitor progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography if necessary.
Final Stage: Amide Bond Formation
The final step is the coupling of the newly formed chiral hydroxy-carboxylic acid with a primary or secondary amine. Direct reaction is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[10] Therefore, the carboxylic acid must be "activated" using a coupling reagent. A widely used and reliable method involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[11][12]
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt active ester. This ester is more stable than the O-acylisourea but still sufficiently reactive to acylate the amine, proceeding with minimal racemization and producing the desired amide in high yield.[11]
Protocol 3: EDC/HOBt Mediated Amide Coupling
Materials:
-
Chiral 2-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid
-
Desired amine (R-NH₂) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the chiral hydroxy-carboxylic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Add HOBt (1.2 eq) and the amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) and stir the mixture for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the final chiral 2-hydroxy-2,3-dihydro-1H-indene-4-carboxamide.
Characterization and Data Analysis
Confirming the successful synthesis and, most importantly, the enantiomeric purity of the final product is essential.
Structural Characterization:
-
NMR Spectroscopy (¹H, ¹³C): Confirms the molecular structure, connectivity, and purity of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Chiral Purity Analysis: The enantiomeric excess (e.e.) is the primary measure of success for an asymmetric synthesis. It is most reliably determined using chiral High-Performance Liquid Chromatography (HPLC).[13][14]
Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC
Rationale: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times, allowing for their separation and quantification.[15]
Typical HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Chiralcel® OD-H or Chiralpak® AD-H |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
Procedure:
-
Prepare a standard solution of the racemic product (synthesized via non-chiral reduction, e.g., with NaBH₄) to identify the retention times of both enantiomers.
-
Prepare a dilute solution of the final, enantiomerically enriched product in the mobile phase.
-
Inject both samples onto the HPLC system.
-
Integrate the peak areas for the two enantiomers in the chromatogram of the synthesized product.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Expected Results:
| Stage | Product | Typical Yield | Typical e.e. |
|---|---|---|---|
| Protocol 1 | 2-Oxo-indene-4-carboxylic acid | 70-85% | N/A |
| Protocol 2 | (R)-2-Hydroxy-indene-4-carboxylic acid | 85-95% | >95% |
| Protocol 3 | Final (R)-Amide Product | 75-90% | >95% (no racemization) |
References
-
Ye, J., et al. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews. Available at: [Link]
-
Ghosh, A. K., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. Available at: [Link]
-
Demir, A. S., et al. (2021). Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71. Taylor & Francis Online. Available at: [Link]
-
IUPAC. (1997). Analytical Chiral Separation Methods. IUPAC Recommendations. Available at: [Link]
-
Subasinghe, N., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Rose, R. K. (2023). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
- Google Patents. (2009). CN101337874A - A kind of preparation method of indanone compound.
-
Wikipedia. Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
- Google Patents. (2003). EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
-
Cirilli, R., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link]
-
Hilaris Publisher. (2023). Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. Available at: [Link]
-
SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]
-
Satinder Ahuja, et al. (2011). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons. Available at: [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
Almac Group. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Almac Group. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google Patents [patents.google.com]
- 5. pharmtech.com [pharmtech.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. CN101337874A - A kind of preparation method of indanone compound - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hepatochem.com [hepatochem.com]
- 13. skpharmteco.com [skpharmteco.com]
- 14. content.e-bookshelf.de [content.e-bookshelf.de]
- 15. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Indane Carboxylic Acid Intermediates
Welcome to the Technical Support Center dedicated to the purification of polar indane carboxylic acid intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical compounds. Drawing from extensive field experience and established scientific principles, this resource provides practical, in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows.
Introduction: The Challenge of Polar Indane Carboxylic Acids
Indane carboxylic acids are vital building blocks in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active molecules. Their inherent polarity, conferred by the carboxylic acid moiety and potentially other polar functional groups on the indane scaffold, presents significant purification challenges. These molecules often exhibit poor solubility in common organic solvents, low retention on traditional reversed-phase chromatography media, and a propensity to form stable emulsions during liquid-liquid extractions. This guide will equip you with the knowledge to navigate these complexities and achieve high-purity intermediates.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying rationale to empower your decision-making.
Issue 1: My indane carboxylic acid shows poor or no retention on a C18 reversed-phase column.
-
Question: I am trying to purify my polar indane carboxylic acid intermediate using reversed-phase flash chromatography with a C18 column and a water/acetonitrile gradient, but my compound elutes in the void volume. How can I improve retention?
-
Answer: This is a classic problem when dealing with highly polar analytes on nonpolar stationary phases like C18.[1][2] The weak interaction between the polar indane carboxylic acid and the hydrophobic C18 stationary phase leads to poor retention.[3] Here are several strategies to address this, ranging from simple mobile phase modifications to alternative chromatographic techniques:
-
Mobile Phase Modification:
-
Increase Aqueous Content: For polar compounds, using a mobile phase with a very high percentage of water can sometimes increase retention.[3] However, be cautious of "hydrophobic collapse" with traditional C18 columns in purely aqueous mobile phases, which can lead to a loss of retention.[3] Using water-tolerant C18 columns can mitigate this issue.[3]
-
Acidify the Mobile Phase: Adding a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to both the aqueous and organic mobile phases will suppress the ionization of the carboxylic acid group.[4] The protonated, neutral form of the carboxylic acid is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.
-
Ion-Pairing Chromatography: Introducing an ion-pairing reagent, like heptafluorobutyric acid (HFBA), to the mobile phase can form a neutral ion pair with the carboxylate, enhancing retention on the C18 column.[5] However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).[3][6]
-
-
Alternative Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds.[1][3] In HILIC, a polar stationary phase (like silica, or silica bonded with polar functional groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water.[7] Water acts as the strong, eluting solvent.[7] This "aqueous normal-phase" mode provides excellent retention for highly polar molecules that are poorly retained in reversed-phase chromatography.[7]
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange functionalities.[1][8] For a polar indane carboxylic acid, a mixed-mode column with both C18 and anion-exchange capabilities would be ideal.[6][9] This allows for multiple retention mechanisms, providing enhanced retention and unique selectivity for polar and charged molecules without the need for ion-pairing reagents.[8][9]
-
-
Issue 2: I am observing significant peak tailing during the chromatographic purification of my indane carboxylic acid.
-
Question: My compound is retained on the column, but the peak shape is very poor, with significant tailing. What causes this, and how can I improve it?
-
Answer: Peak tailing for acidic compounds is often caused by strong, unwanted interactions with the stationary phase or by secondary interactions with metal surfaces in the chromatography system.
-
Causes and Solutions for Peak Tailing:
-
Secondary Interactions with Silica: If using a silica-based stationary phase (including C18), residual silanol groups on the silica surface can interact strongly with the acidic proton of your carboxylic acid, leading to tailing.
-
Solution: Adding a competitive acidic modifier like TFA or formic acid to the mobile phase can help to saturate these active sites and improve peak shape.
-
-
Analyte-Surface Interactions: Acidic compounds can interact with the metal surfaces of the column hardware and chromatography system, causing peak tailing and loss of sample.[6]
-
Solution: Using columns with hybrid particle technology or specially treated hardware, such as MaxPeak High Performance Surfaces, can significantly reduce these unwanted interactions.[6]
-
-
Overloading: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Try injecting a smaller amount of your sample to see if the peak shape improves. If it does, you may need to scale up to a larger column for your desired sample load.
-
-
-
Issue 3: I am struggling with emulsion formation during the acid-base extraction of my indane carboxylic acid.
-
Question: When I try to perform a liquid-liquid extraction to isolate my indane carboxylic acid from neutral impurities by basifying the aqueous layer, I get a thick emulsion that won't separate. What can I do?
-
Answer: Emulsion formation is a common and frustrating problem in liquid-liquid extractions, especially when dealing with compounds that have surfactant-like properties.[10][11] Here are several techniques to break or prevent emulsions:
-
To Prevent Emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[11] This reduces the energy input that can lead to emulsion formation.
-
Solvent Choice: Ensure your organic and aqueous phases are truly immiscible. Sometimes, the presence of co-solvents can increase mutual solubility and promote emulsions.
-
-
To Break Emulsions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[11] This increases the ionic strength of the aqueous phase, which can help to force the separation of the two layers by making the organic components less soluble in the aqueous phase.[11]
-
Change the pH: A slight adjustment of the pH of the aqueous layer can sometimes destabilize the emulsion.
-
Filtration: Passing the emulsified layer through a bed of Celite or glass wool can sometimes help to break the emulsion.
-
Centrifugation: If you are working on a small scale, centrifuging the mixture can provide the necessary force to separate the layers.[10]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the slow separation of the layers.
-
-
Issue 4: My indane carboxylic acid fails to crystallize from solution.
-
Question: I have my indane carboxylic acid in a solvent system where it is soluble when hot and should be insoluble when cold, but it either oils out or remains in solution upon cooling. How can I induce crystallization?
-
Answer: Successful crystallization depends on achieving a supersaturated solution from which crystals can nucleate and grow in an ordered fashion. Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point in the solvent system, or when the solution is cooled too rapidly.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[12] The microscopic scratches provide a surface for crystal nucleation.
-
Seeding: If you have a small amount of the pure, solid material, add a "seed crystal" to the cooled, supersaturated solution.[12][13] This provides a template for crystal growth.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.[12] Slow cooling promotes the formation of larger, purer crystals.[12]
-
Solvent Evaporation: If you have too much solvent, you can slowly evaporate some of it to increase the concentration of your compound and induce crystallization.[13]
-
Change the Solvent System: If a single solvent is not working, try a binary solvent system.[12][14] Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy.[14] Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent pairs for polar molecules include ethanol-water and acetone-hexane.[12][14]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best starting point for developing a purification strategy for a novel polar indane carboxylic acid?
-
A1: Start with a thorough analysis of your crude material. Use techniques like LC-MS and NMR to identify the major impurities.[15][16] The nature of these impurities (e.g., are they more or less polar than your desired compound? Are they acidic, basic, or neutral?) will heavily influence your choice of purification method. A simple acid-base liquid-liquid extraction is often a good first step to remove neutral or basic impurities.[17][18][19] For structurally similar impurities, chromatography will likely be necessary.
-
-
Q2: Can I use normal-phase chromatography on silica gel for my polar indane carboxylic acid?
-
A2: While possible, it is often challenging. Polar carboxylic acids can interact very strongly with the acidic silanol groups on the surface of silica gel, leading to significant streaking and poor recovery.[20][21] If you must use silica gel, you will likely need to use a highly polar mobile phase, often containing a small amount of an acid (like acetic acid) or a base (like ammonia) to improve the chromatography.[21] However, techniques like reversed-phase, HILIC, or mixed-mode chromatography are generally more suitable for these compounds.[1][3][8]
-
-
Q3: Are there any non-chromatographic methods for purifying polar indane carboxylic acids?
-
A3: Yes. Besides crystallization, acid-base extraction is a powerful technique.[18] By adjusting the pH of an aqueous solution, you can selectively move your carboxylic acid between an aqueous layer (as the deprotonated carboxylate salt) and an organic layer (as the protonated, neutral acid).[18][22] This is particularly effective for removing non-acidic impurities.
-
-
Q4: What is Supercritical Fluid Chromatography (SFC), and is it suitable for polar indane carboxylic acids?
-
A4: SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[23] It is considered a form of normal-phase chromatography.[24][25] While pure CO2 is nonpolar, its polarity can be increased by adding a polar co-solvent (modifier), such as methanol.[26][27] This makes SFC a viable, and often faster and greener, alternative for the purification of polar compounds, including carboxylic acids.[2][26]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude material in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.[14] The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored due to high molecular weight impurities, allow it to cool slightly, add a small amount of activated charcoal, and then gently reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[12]
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Table 1: Comparison of Chromatographic Techniques for Polar Indane Carboxylic Acids
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Advantages | Disadvantages |
| Reversed-Phase (RP-HPLC) | Nonpolar (e.g., C18)[1] | Polar (e.g., Water/Acetonitrile)[1] | Partitioning based on hydrophobicity[1] | Familiar technique, wide availability of columns.[3] | Poor retention for very polar compounds.[3] |
| Hydrophilic Interaction (HILIC) | Polar (e.g., Silica, Amide)[3][7] | High organic content with some water[3] | Partitioning into a water-enriched layer on the stationary phase surface.[3] | Excellent retention for highly polar compounds.[3] | Can have longer equilibration times. |
| Mixed-Mode (MMC) | Combines RP and Ion-Exchange functionalities[1][8] | Standard RP or HILIC mobile phases, often with buffer[1] | Multiple retention mechanisms (hydrophobic and electrostatic)[8] | Excellent retention and selectivity for polar and charged compounds without ion-pairing reagents.[8][9] | Method development can be more complex.[1][3] |
| Supercritical Fluid (SFC) | Typically polar (normal-phase)[23] | Supercritical CO2 with a polar modifier (e.g., Methanol)[26] | Adsorption[27] | Fast, reduced solvent consumption, orthogonal to RP-HPLC.[2] | Requires specialized instrumentation. |
Visualizations
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision tree for selecting a purification strategy.
Diagram 2: Workflow for Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
References
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]
-
ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. ResearchGate. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
LCGC International. (2025, November 26). Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]
-
Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. [Link]
-
Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Chromatography Today. [Link]
-
LCGC International. (2026, February 11). Separation of Ionic Analytes via Supercritical Fluid Chromatography: Achieving the Impossible. LCGC International. [Link]
-
LabRoots. (2020, February 14). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. YouTube. [Link]
-
Unknown. (n.d.). Recrystallization-1.pdf. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Wikipedia. [Link]
-
Unknown. (n.d.). Recrystallization. [Link]
-
Unknown. (n.d.). 4. Crystallization. [Link]
-
SHIMADZU CORPORATION. (n.d.). Analytical Advantages of SFC. SHIMADZU CORPORATION. [Link]
-
Unknown. (n.d.). RECRYSTALLISATION. [Link]
-
Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. [Link]
- Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
Unknown. (n.d.). Acid-Base Extraction. [Link]
-
LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. ResearchGate. [Link]
-
Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. Reddit. [Link]
-
ScienceDirect. (2018, October 11). (PDF) Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. ScienceDirect. [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate. [Link]
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Chemistry Steps. [Link]
-
Chromatography Forum. (2008, May 23). Please give suggestion: high polar impurity purification. Chromatography Forum. [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. YouTube. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Reddit. [Link]
-
IntechOpen. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. IntechOpen. [Link]
-
PubMed. (2014, March 15). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. [Link]
-
Enantia. (n.d.). Impurity profiling and synthesis of standards. Enantia. [Link]
-
Unknown. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. [Link]
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- 2. chromatographytoday.com [chromatographytoday.com]
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Technical Support Center: Resolving Enantiomers of 2-Hydroxyindane-4-Carboxylic Acid by HPLC
Welcome to the technical support center for the enantiomeric resolution of 2-hydroxyindane-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on the chiral separation of this and structurally similar compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific high-performance liquid chromatography (HPLC) application.
The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] This guide provides practical, field-proven insights to help you develop robust and reproducible HPLC methods for resolving 2-hydroxyindane-4-carboxylic acid.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing a chiral HPLC method for 2-hydroxyindane-4-carboxylic acid.
Q1: What is the most suitable type of chiral stationary phase (CSP) for resolving 2-hydroxyindane-4-carboxylic acid?
A1: Polysaccharide-based CSPs are generally the first choice for screening and method development for a wide range of chiral compounds, including carboxylic acids.[2] Specifically, columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD, IA, IB, IC) are highly recommended. These phases offer a good balance of enantioselectivity and broad applicability. For acidic compounds like 2-hydroxyindane-4-carboxylic acid, anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, can also provide excellent enantioselectivity.[3] The choice between these will depend on the specific mobile phase conditions you intend to use (Normal Phase, Reversed-Phase, or Polar Organic).
Q2: How do I choose between Normal-Phase and Reversed-Phase chromatography?
A2: The choice of chromatographic mode is primarily dictated by the solubility of your analyte.
-
Normal-Phase (NP): Utilizes non-polar mobile phases like hexane/alkane with a polar alcohol modifier (e.g., isopropanol, ethanol). NP is often preferred for preparative scale separations due to the volatility of the solvents, which simplifies sample recovery.[2]
-
Reversed-Phase (RP): Employs polar mobile phases, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol. RP is generally more convenient for analytical scale work and is compatible with a wider range of sample matrices.
For 2-hydroxyindane-4-carboxylic acid, both modes can be successful. A screening approach using both NP and RP conditions on a selection of polysaccharide-based columns is the most efficient way to identify the optimal separation conditions.[4]
Q3: Why is an acidic or basic additive necessary in the mobile phase?
A3: Additives play a crucial role in improving peak shape and enhancing enantioselectivity, particularly for ionizable compounds like carboxylic acids.[5]
-
Acidic Additives: For acidic analytes like 2-hydroxyindane-4-carboxylic acid, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid (TFA) or formic acid) to the mobile phase is essential.[6] This suppresses the ionization of the carboxylic acid group, leading to better peak shape and more consistent interactions with the CSP.
-
Basic Additives: While not typically used for acidic compounds, basic additives like diethylamine (DEA) are employed for basic analytes to minimize interactions with residual silanol groups on the silica support, thereby reducing peak tailing.[5]
It is important to note that the concentration and type of additive can sometimes alter the elution order of the enantiomers.[4]
Q4: How can I improve the reproducibility of my chiral separation?
A4: Poor reproducibility is a common challenge in chiral HPLC. To enhance it, consider the following:
-
Consistent Mobile Phase Preparation: Precisely measure and control the composition and pH of the mobile phase for every run.[5] Small variations can lead to significant changes in retention times and resolution.
-
Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature. Temperature fluctuations can impact the delicate interactions responsible for chiral recognition.[5]
-
Thorough Column Equilibration: Chiral stationary phases often require longer equilibration times than achiral phases, especially when changing the mobile phase composition.[5] Allow at least 20-30 column volumes of the new mobile phase to pass through the column before starting your analysis.
II. Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the HPLC separation of 2-hydroxyindane-4-carboxylic acid enantiomers.
Problem 1: Poor or No Enantiomeric Resolution
If your enantiomers are co-eluting or showing very poor separation, follow these steps:
Workflow for Improving Resolution
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Detailed Steps:
-
Verify CSP Selection: Confirm that you are using a chiral stationary phase suitable for acidic compounds. Polysaccharide-based and anion-exchange CSPs are good starting points.[2][3]
-
Optimize the Mobile Phase:
-
Normal Phase: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol) in the hexane mobile phase. Start with a typical range of 5-20% and make small adjustments.
-
Reversed Phase: Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase.
-
Optimize Additive Concentration: The concentration of the acidic additive (TFA or formic acid) is critical. Vary the concentration between 0.05% and 0.2%.[6]
-
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations, as this allows for more interaction time between the analyte and the CSP.[5] Try reducing the flow rate to see if resolution improves.
-
Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[5] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.
-
Screen Different CSPs: If the above steps do not yield satisfactory results, it may be necessary to screen a different family of chiral stationary phases.[4]
Problem 2: Peak Tailing or Fronting
Poor peak shape can compromise resolution and quantification.
Possible Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: The carboxylic acid group may be interacting with active sites on the silica support. | Ensure the mobile phase pH is at least 2 units away from the pKa of 2-hydroxyindane-4-carboxylic acid.[5] Increase the concentration of the acidic additive to better suppress ionization. |
| Column Contamination: Accumulation of strongly retained impurities on the column. | Flush the column with a strong solvent to remove contaminants.[5] Always filter your samples before injection. | |
| Peak Fronting | Sample Overload: Injecting too much sample can saturate the stationary phase. | Reduce the sample concentration or injection volume. |
| Sample Solvent Effects: The solvent in which the sample is dissolved is significantly stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[7] |
Problem 3: High Backpressure
A sudden or gradual increase in system pressure can indicate a blockage.
Troubleshooting High Backpressure
Caption: Step-by-step guide to diagnosing high backpressure in an HPLC system.
Detailed Steps:
-
Isolate the Source: Disconnect the column from the system and check the pressure. If the pressure remains high, the blockage is in the HPLC system (tubing, injector, etc.). If the pressure returns to normal, the column is the source of the high pressure.
-
Column Blockage:
-
Inlet Frit: The most common cause of column-related high pressure is a blocked inlet frit, often due to particulate matter from the sample or mobile phase.[7]
-
Reverse Flush: Carefully reverse the direction of flow through the column at a low flow rate to dislodge any particulates from the inlet frit. Important: Only do this with columns that the manufacturer specifies are safe to reverse-flush.
-
Replace Frit/Guard Column: If reverse-flushing is unsuccessful, the inlet frit may need to be replaced. Using a guard column is highly recommended to protect the analytical column from contamination.[7]
-
-
Sample Precipitation: If the sample is dissolved in a solvent much stronger than the mobile phase, it can precipitate on the column when it mixes with the mobile phase, causing a blockage.[7] Always ensure sample solvent compatibility with the mobile phase.
III. Experimental Protocol: A Starting Point
This protocol provides a general starting point for the method development for the chiral separation of 2-hydroxyindane-4-carboxylic acid.
1. Sample Preparation:
-
Dissolve the racemic 2-hydroxyindane-4-carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions for Initial Screening:
| Parameter | Normal Phase Conditions | Reversed-Phase Conditions |
| Chiral Column | Chiralcel® OD-H or Chiralpak® IA/IB/IC (or equivalent) | Chiralcel® OZ-H or Chiralpak® IA/IB/IC (or equivalent) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% TFA | Acetonitrile / Water (50:50, v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5 µL | 5 µL |
3. Method Optimization:
-
Based on the initial screening results, systematically adjust the mobile phase composition to optimize the resolution (α) and retention times (k').
-
Fine-tune the flow rate and temperature to achieve the best balance of separation efficiency and analysis time.
By following the guidance in this technical support center, you will be well-equipped to develop a robust and reliable HPLC method for the enantiomeric resolution of 2-hydroxyindane-4-carboxylic acid. Remember that chiral separations are often highly specific, and a systematic approach to method development is key to success.[8]
IV. References
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Senior Scientist's Guide to LC-MS/MS Fragmentation of 2-Hydroxyindane-4-carboxylic Acid: A Comparative Analysis
This guide provides an in-depth technical analysis of the expected Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation pattern of 2-hydroxyindane-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal mechanisms behind ion formation and fragmentation. We will compare ionization polarities and detail a robust analytical method, providing the foundational knowledge required for confident structural elucidation and method development. The indane nucleus is a pivotal structural motif in medicinal chemistry, making a thorough understanding of its derivatives' analytical behavior essential for modern pharmaceutical research.[1]
The Analytical Imperative: Why Fragmentation Matters
In drug discovery and development, unambiguous structural confirmation is paramount. LC-MS/MS stands as a gold standard for this purpose, offering unparalleled sensitivity and specificity.[2] The power of this technique lies not just in detecting a molecule's mass, but in the structural fingerprint generated by its fragmentation pattern upon collision-induced dissociation (CID). For a molecule like 2-hydroxyindane-4-carboxylic acid, which contains a carboxylic acid, a secondary alcohol, and a bicyclic aromatic system, predicting its fragmentation is a multi-faceted challenge. This guide will dissect the most probable fragmentation pathways in both negative and positive ionization modes, providing a predictive framework for analysis.
Proposed Analytical Strategy: A Self-Validating Workflow
A robust analytical method begins with a logical, well-designed workflow. The proposed strategy combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.[3]
Caption: High-level LC-MS/MS experimental workflow.
Liquid Chromatography (LC) Methodology
The choice of LC conditions is critical for ensuring the analyte is well-resolved from matrix components and delivered efficiently to the mass spectrometer. Given the moderate polarity of 2-hydroxyindane-4-carboxylic acid, a reversed-phase method is the logical choice.
Rationale:
-
Column: A C18 stationary phase provides the necessary hydrophobic interaction to retain the indane ring system.
-
Mobile Phase: A standard water/acetonitrile gradient offers a broad elution window. The addition of 0.1% formic acid serves two purposes: it acidifies the mobile phase to ensure the carboxylic acid is protonated (neutral), leading to better peak shape and retention on the C18 column, and it provides a source of protons for efficient positive ionization.[4]
| Parameter | Recommended Setting |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry (MS) Methodology
Electrospray ionization (ESI) is the ideal technique for this analyte, as it is a "soft" ionization method that typically preserves the intact molecule as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) precursor ion with minimal in-source fragmentation.[5] This is crucial for establishing the molecular weight and for selecting the correct precursor for MS/MS analysis.
| Parameter | Recommended Setting |
| MS System | Agilent Ultivo Triple Quadrupole or equivalent |
| Ionization Mode | ESI Negative & Positive (comparative analysis) |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | +/- 3500 V |
| Collision Energy | Ramped (e.g., 10-40 eV) to optimize fragmentation |
Fragmentation Analysis: A Tale of Two Polarities
The fragmentation of an ion is governed by its chemical structure and the site of charge. For 2-hydroxyindane-4-carboxylic acid (Molecular Formula: C₁₀H₁₀O₃, Molecular Weight: 194.19 g/mol ), the presence of the acidic proton on the carboxyl group makes negative ionization the most probable mode for achieving high sensitivity. However, a comprehensive analysis requires an investigation of both polarities.
Negative Ion Mode (ESI⁻): The High-Sensitivity Pathway
In negative mode, the molecule will readily lose a proton from the carboxylic acid to form the deprotonated precursor ion, [M-H]⁻ at m/z 193.05 . This carboxylate anion directs the fragmentation pathways.
Predicted Fragmentation Pathways (ESI⁻):
-
Decarboxylation (Loss of CO₂): The most characteristic fragmentation for a carboxylate anion is the neutral loss of carbon dioxide (44.01 Da).[6] This is a charge-remote fragmentation that results in a highly stable product ion.
-
Loss of Water (H₂O): While less common from a carboxylate, intramolecular rearrangement could facilitate the loss of the hydroxyl group and a proton from the indane ring (18.01 Da).
-
Combined Loss (H₂O + CO): A potential pathway involves the loss of water followed by the loss of carbon monoxide (28.00 Da) from the resulting structure.
Caption: Predicted fragmentation of 2-hydroxyindane-4-carboxylic acid in ESI⁻.
The loss of CO₂ is predicted to be the most facile and abundant transition, making the 193.05 -> 149.06 transition an excellent candidate for a Multiple Reaction Monitoring (MRM) assay.
Positive Ion Mode (ESI⁺): The Structural Elucidation Pathway
In positive mode, protonation will likely occur on the carbonyl oxygen of the carboxylic acid or the hydroxyl group, forming the [M+H]⁺ precursor at m/z 195.07 . The fragmentation is driven by the elimination of stable neutral molecules from this protonated precursor.
Predicted Fragmentation Pathways (ESI⁺):
-
Loss of Water (H₂O): The most intuitive fragmentation is the loss of water (18.01 Da) from the protonated molecule, involving the hydroxyl group. This is a very common pathway for alcohols and acids and typically results in a stable, resonance-delocalized carbocation.[7]
-
Sequential Loss of H₂O and CO: Following the initial water loss, the resulting ion can lose carbon monoxide (28.00 Da). This sequential loss of 18 and 28 is highly characteristic of carboxylic acids.[7][8]
-
Loss of Formic Acid (HCOOH): The loss of the entire carboxylic acid group as formic acid (46.02 Da) is also a plausible pathway, particularly for hydroxy acids.[9]
Caption: Predicted fragmentation of 2-hydroxyindane-4-carboxylic acid in ESI⁺.
The sequential loss pathway, resulting in the 195.07 -> 177.06 -> 149.06 cascade, provides a high degree of structural confirmation.
Data Summary and Comparison
A direct comparison of the primary fragmentation pathways highlights the diagnostic value of each ionization mode.
| Ionization Mode | Precursor Ion (m/z) | Major Product Ion (m/z) | Neutral Loss | Diagnostic Utility |
| Negative | 193.05 | 149.06 | CO₂ (44.01) | Highly specific for carboxylic acids; best for quantification. |
| Negative | 193.05 | 175.04 | H₂O (18.01) | Confirms presence of hydroxyl group. |
| Positive | 195.07 | 177.06 | H₂O (18.01) | Confirms presence of hydroxyl group; strong signal. |
| Positive | 195.07 | 149.06 | H₂O + CO (46.01) | Confirms carboxylic acid functionality. |
Final Insights for the Practicing Scientist
This guide provides a predictive framework for the LC-MS/MS analysis of 2-hydroxyindane-4-carboxylic acid based on fundamental chemical principles and established fragmentation mechanisms of related structures.[6][7][9] The key to successful analysis is a systematic approach: optimize chromatographic separation, acquire full scan data to confirm the precursor ion in both polarities, and then use this information to build a product ion scan or MRM method. By comparing the predicted fragments with experimental data, researchers can achieve confident identification and robust quantification of this and structurally similar molecules, accelerating the pace of research and development.
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A Comparative Guide to the Biological Activity of Indane and Tetralin Carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the indane and tetralin scaffolds represent two privileged bicyclic structures that have been extensively utilized in the design of novel therapeutic agents. Their rigid frameworks offer a valuable platform for the spatial orientation of pharmacophoric groups, enabling precise interactions with biological targets. The incorporation of a carboxylic acid moiety, or its isosteres, further enhances their potential by providing a key interaction point with many enzymes and receptors. This guide provides an in-depth, objective comparison of the biological activities of indane and tetralin carboxylic acid derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Structural and Physicochemical Distinctions: Indane vs. Tetralin
The fundamental difference between the indane and tetralin ring systems lies in the size of the saturated ring fused to the benzene ring. Indane features a five-membered cyclopentane ring, while tetralin possesses a six-membered cyclohexane ring. This seemingly subtle variation imparts distinct conformational properties to the molecules, influencing their binding affinities and pharmacokinetic profiles. The five-membered ring of indane is nearly flat, offering a more rigid and planar presentation of substituents. In contrast, the cyclohexane ring of tetralin can adopt various chair and boat conformations, providing greater conformational flexibility.
The carboxylic acid group, a common feature in the derivatives discussed herein, is a key determinant of their physicochemical properties and biological target interactions. Its acidity and ability to form strong electrostatic and hydrogen bonds are often crucial for pharmacophore recognition. However, the presence of a carboxylic acid can also present challenges, such as limited membrane permeability. Consequently, the exploration of bioisosteres for the carboxylic acid group is an active area of research for both scaffolds.
Comparative Biological Activities
Indane and tetralin carboxylic acid derivatives have demonstrated a broad spectrum of biological activities. While there is some overlap in their therapeutic applications, certain activities are more prominently associated with one scaffold over the other.
Anti-inflammatory and Analgesic Activity
The indane scaffold has a more established history in the development of anti-inflammatory drugs. A notable example is Clidanac , or 6-chloro-5-cyclohexylindan-1-carboxylic acid, a non-steroidal anti-inflammatory drug (NSAID). Research has shown that indan-1-acetic acids and indan-1-propionic acids, in particular, exhibit significant anti-inflammatory and analgesic properties. The anti-inflammatory activity is often more pronounced in these derivatives compared to their indan-1-carboxylic acid counterparts.
While some tetralin derivatives have been investigated for anti-inflammatory effects, the indane core is more frequently associated with potent activity in this therapeutic area.
Anticancer Activity
Both indane and tetralin derivatives have shown promise as anticancer agents, acting through various mechanisms.
Indane derivatives have been reported to induce apoptosis and cell cycle arrest in cancer cells. For instance, certain indole-2-carboxylic acid derivatives, which share structural similarities with the indane core, have been shown to target the 14-3-3η protein, leading to anti-proliferative effects in liver cancer cell lines.[1] The anticancer mechanism of some indole-3-carboxylic acid derivatives involves the enhancement of doxorubicin-induced cellular senescence in colorectal cancer cells.[2]
Tetralin derivatives , on the other hand, have a rich history as antimitotic agents, with some analogues of podophyllotoxin showing potent cytotoxicity.[3] More recent studies have explored their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[4] Several tetralin-based compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer.[5][6] The mechanism of action for some of these derivatives involves the inhibition of DNA synthesis.[7]
Quantitative Comparison of Anticancer Activity:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indane Derivatives | |||
| Indole-2-carboxylic acid derivative (C11) | Bel-7402 (Liver) | Not specified | [1] |
| Indole-2-carboxylic acid copper complex | MDA-MB-231 (Breast) | <20 | [8] |
| Indole-2-carboxylic acid copper complex | MCF-7 (Breast) | <20 | [8] |
| Indole-3-carboxylic acid conjugate (7k) | Leukemia sub-panel | 0.04–0.28 | [9] |
| Novel Indane Scaffold Compound | SKBR3 (Breast, HER2+) | 1.0 | [10] |
| Tetralin Derivatives | |||
| Thiazoline-Tetralin derivative (4b) | MCF-7 (Breast) | 69.2 | [11] |
| Thiazoline-Tetralin derivative (4d) | MCF-7 (Breast) | 71.8 | [11] |
| Tetralin-6-yl-pyrazoline derivative (3a) | HeLa (Cervical) | 3.5 (µg/mL) | [6] |
| Tetralin-6-yl-pyrazoline derivative (3a) | MCF-7 (Breast) | 4.5 (µg/mL) | [6] |
| Tetralin-thiazole conjugate (9c) | HepG2 (Liver) | 10.89 | [4] |
| Tetralin-thiazole conjugate (9c) | MCF-7 (Breast) | 15.60 | [4] |
Note: Direct comparison of IC50 values should be approached with caution as experimental conditions may vary between studies.
Neuroprotective Activity in Neurodegenerative Diseases
Both scaffolds have been extensively investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease, primarily through the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).
Indane derivatives have a strong precedent in this area, with the drug Donepezil , an indanone derivative, being a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[12] Research has demonstrated that various indanone derivatives can act as dual inhibitors of both AChE and MAO-B.[3]
Tetralin derivatives have also shown significant promise as multifunctional agents for Alzheimer's disease. Certain α,β-unsaturated carbonyl-based tetralone derivatives have exhibited potent inhibitory activity against AChE, MAO-B, and self-induced Aβ1-42 aggregation.[13]
Quantitative Comparison of Neuroprotective Enzyme Inhibition:
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Indane Derivatives | |||
| Indanone-aminopropoxy benzylidene (5c) | AChE | Not specified | [14] |
| Indanone derivative (D28-D30, D37-D39) | AChE, BChE, MAO-B | Not specified | [15] |
| Tetralin Derivatives | |||
| Tetralone derivative (3f) | AChE | 0.045 | [13] |
| Tetralone derivative (3f) | MAO-B | 0.88 | [13] |
Aromatase Inhibition
Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. Both indane and tetralin scaffolds have been utilized to design aromatase inhibitors. A comparative study on pyridyl-substituted indanones, indans, and tetralins revealed that both classes of compounds can effectively inhibit human placental aromatase.[15] The inhibition is believed to occur through the interaction of the pyridyl nitrogen with the central iron ion of the cytochrome P450 heme component of the enzyme.[15]
Antibacterial Activity
The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Both indane and tetralin derivatives have demonstrated activity against various bacterial strains.
Indane derivatives , such as a novel 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, have shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 0.64 µg/mL.[16]
Tetralone derivatives containing an aminoguanidinium moiety have exhibited strong activity against ESKAPE pathogens, with MICs ranging from 0.5 to 32 µg/mL.[17] These compounds were particularly effective against Gram-positive bacteria.[17]
Quantitative Comparison of Antibacterial Activity:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Indane Derivatives | |||
| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | MRSA | 0.64 | [16] |
| Tetralin Derivatives | |||
| Aminoguanidine-tetralone derivative (2D) | S. aureus ATCC 29213 | 0.5 | [17] |
| Aminoguanidine-tetralone derivative (2D) | MRSA-2 | 1 | [17] |
Signaling Pathways and Mechanisms of Action
The biological effects of indane and tetralin carboxylic acid derivatives are mediated through their interaction with specific signaling pathways.
Acetylcholinesterase (AChE) Inhibition
AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[18][19] This is a key therapeutic strategy for Alzheimer's disease, where there is a deficit in cholinergic signaling.[20]
Caption: Mechanism of AChE inhibition by indane and tetralin derivatives.
Monoamine Oxidase-B (MAO-B) Inhibition
MAO-B is an enzyme responsible for the degradation of dopamine in the brain.[21] Inhibition of MAO-B increases dopamine levels, which is beneficial in Parkinson's disease.[21] Furthermore, MAO-B inhibitors are considered neuroprotective as they prevent the formation of toxic metabolites from dopamine breakdown and can regulate mitochondrial apoptosis pathways.[4][22]
Caption: Neuroprotective mechanism of MAO-B inhibition.
Aromatase Inhibition in Breast Cancer
Aromatase converts androgens to estrogens. In hormone-receptor-positive breast cancer, estrogens promote tumor growth.[15] Aromatase inhibitors block this conversion, leading to reduced estrogen levels and subsequent inhibition of cancer cell proliferation and induction of apoptosis.[3][23]
Caption: Aromatase inhibition signaling pathway in breast cancer.
Experimental Protocols
Synthesis of a Representative Tetralin Carboxylic Acid Derivative
Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid: [6][24]
This protocol describes the hydrolysis of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate to the corresponding carboxylic acid.
Materials:
-
Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate
-
Tetrahydrofuran (THF)
-
1 N aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
10% Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (1 equivalent) in THF.
-
Add 1 N aqueous NaOH solution to the reaction mixture.
-
Heat the mixture at 60°C for 20 hours.
-
After cooling, dilute the reaction mixture with diethyl ether.
-
Extract the mixture twice with a saturated aqueous NaHCO₃ solution.
-
Acidify the aqueous layer with 10% HCl to a pH of 3-5.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5,6,7,8-tetrahydro-2-naphthoic acid.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric assay to determine the AChE inhibitory activity of test compounds.[12][25]
Materials:
-
Purified Acetylcholinesterase (AChE)
-
0.1 M Phosphate Buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution (1 U/mL) to the sample wells.
-
For control wells, add 10 µL of the solvent instead of the test compound.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of 10 mM DTNB to all wells.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS.
-
Measure the absorbance at 412 nm after 10 minutes of incubation.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro AChE inhibition assay.
MTT Assay for Anticancer Drug Screening
The MTT assay is a colorimetric assay for assessing cell viability.[13][26]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
Both indane and tetralin carboxylic acid derivatives are versatile scaffolds that have yielded a multitude of biologically active compounds. The indane framework appears to be particularly well-suited for the development of anti-inflammatory agents, while both scaffolds have demonstrated significant potential in the fields of oncology and neurodegenerative diseases. The subtle structural differences between the five- and six-membered saturated rings fused to the aromatic core provide distinct conformational properties that can be exploited in rational drug design.
This guide has provided a comparative overview of their biological activities, supported by quantitative data and detailed experimental protocols. It is important to note that direct comparisons of potency based on data from different studies should be made with caution due to variations in experimental conditions. Nevertheless, the information presented herein offers a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of these privileged scaffolds. The continued investigation of indane and tetralin carboxylic acid derivatives is likely to lead to the discovery of novel and effective therapeutic agents for a wide range of diseases.
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X-Ray Crystallography of 2-Hydroxy-2,3-Dihydro-1H-Indene-4-Carboxylic Acid: A Comparative Technical Guide
This guide serves as a technical manual for the structural characterization of 2-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid (CAS: 1785137-34-9). It is designed for pharmaceutical scientists requiring absolute configuration determination and solid-state profiling of this chiral intermediate.
Executive Summary & Strategic Value
In drug development, 2-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid represents a critical scaffold often used in the synthesis of GPCR modulators and enzyme inhibitors. Its structural complexity lies in the C2 chiral center combined with a fused bicyclic system that is prone to polymorphism.
While NMR and Mass Spectrometry provide connectivity data, Single Crystal X-Ray Diffraction (SC-XRD) remains the only self-validating method to determine the absolute configuration (R/S) and solid-state hydrogen bonding network without reliance on reference standards. This guide compares SC-XRD against alternative analytical techniques (VCD, NMR) and provides a validated workflow for crystallizing this specific light-atom molecule.
Comparative Analysis: SC-XRD vs. Alternatives
For a molecule with the formula
Table 1: Structural Elucidation Performance Matrix
| Feature | SC-XRD (Gold Standard) | Vibrational Circular Dichroism (VCD) | NMR (Mosher's Method) |
| Primary Output | 3D Atomic Coordinates & Absolute Config (R/S) | Absolute Config (via DFT comparison) | Relative Config (Diastereomeric excess) |
| Sample State | Single Crystal (Solid) | Solution or Film | Solution |
| Confidence Level | >99% (Direct Observation) | ~90-95% (Model Dependent) | ~90% (Derivatization Dependent) |
| Material Required | < 1 mg (recoverable) | ~5-10 mg | ~5-10 mg (consumed) |
| Limitation | Requires diffraction-quality crystal | Requires accurate DFT calculation | Chemical modification required; prone to kinetic resolution errors |
| Suitability for Indane Acid | High (Resolves H-bond packing) | Medium (Good if amorphous) | Medium (Steric hindrance at C2 may affect derivatization) |
Technical Deep Dive: Crystallization & Data Collection
The 2-hydroxy-indane-4-carboxylic acid molecule possesses both a hydrogen bond donor/acceptor (COOH) and a secondary alcohol (OH). This duality typically leads to high lattice energy and potential "oiling out" phenomena.
A. Crystallization Strategy (The "Anti-Solvent" Approach)
Direct evaporation often fails due to the molecule's tendency to form amorphous glasses. A vapor diffusion or liquid-liquid diffusion method is superior.
-
Solvent (Good): Methanol or Ethanol (High solubility, polar).
-
Anti-Solvent (Poor): Diisopropyl ether or Hexane (induces nucleation).
-
Mechanism: The slow diffusion of hexane into the ethanol solution gradually increases supersaturation, allowing the carboxylic acid dimers to align into an ordered lattice before precipitation occurs.
B. Radiation Source Selection
This molecule contains only light atoms (C, H, O).
-
Molybdenum (Mo-K
): Standard source. Risk: Weak anomalous scattering signal makes Flack parameter determination difficult for absolute configuration. -
Copper (Cu-K
): Recommended. The longer wavelength (1.54 Å) increases the anomalous signal from Oxygen, significantly improving the probability of determining absolute configuration for light-atom structures.
Experimental Protocol: Validated Workflow
This protocol outlines the step-by-step process to obtain a publication-quality structure.
Phase 1: Crystal Growth
-
Dissolution: Dissolve 5 mg of 2-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid in 0.5 mL of absolute ethanol in a GC vial. Ensure the solution is clear.
-
Filtration: Filter through a 0.22
m PTFE syringe filter to remove dust nuclei (critical for single crystal growth). -
Setup: Place the GC vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Diisopropyl ether.
-
Seal: Tightly cap the outer vial. Store at 4°C in a vibration-free environment.
-
Observation: Inspect after 48-72 hours. Look for block-like or prismatic crystals. Avoid needles (often indicate rapid, disordered growth).
Phase 2: Data Collection & Refinement
-
Mounting: Select a crystal with dimensions approx.
mm. Mount on a Kapton loop using Paratone oil. -
Cooling: Flash cool to 100 K immediately to minimize thermal motion.
-
Collection: Collect a full sphere of data (redundancy > 4) using Cu-K
radiation . -
Refinement Strategy:
-
Refine Oxygen atoms anisotropically.
-
Locate Hydroxyl (C2-OH) and Carboxyl (C4-COOH) protons in the difference Fourier map.
-
Validation: Check the Flack Parameter . A value near 0.0 (with small esd, e.g., 0.05) confirms the correct enantiomer. If the value is indeterminate (e.g., 0.5), consider co-crystallization with a heavy atom (e.g., forming a salt with a brominated amine).
-
Decision Logic for Absolute Configuration
The following diagram illustrates the decision process when characterizing the chirality of this intermediate.
Caption: Workflow for determining absolute configuration of light-atom chiral acids.
Scientific Rationale & Mechanism
Why this specific isomer is challenging
The 4-position carboxylic acid creates a specific steric environment relative to the 2-hydroxy group . Unlike the 1-hydroxy isomer, the 2-hydroxy group is further from the aromatic ring's conjugation, making the C2-OH bond more flexible. This flexibility increases the entropic penalty of crystallization.
-
H-Bonding Network: In the crystal lattice, the carboxylic acids typically form centrosymmetric dimers (
motif). The 2-OH group likely acts as a lateral donor to adjacent dimers, creating a 2D sheet structure. Understanding this packing is crucial for predicting tablet stability (polymorph risk).
Self-Validating Protocol
The protocol above is self-validating because:
-
Redundancy: High data redundancy (>4x) ensures that intensity errors are minimized.
-
Thermal Control: Collection at 100 K reduces thermal ellipsoids, allowing precise location of H-atoms, which verifies the protonation state of the carboxylic acid (neutral vs. zwitterionic).
-
Flack Parameter: This statistical check inherently validates if the stereochemical assignment is supported by the diffraction data.
References
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881. Link
-
Hooft, R. W. W., et al. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences". Journal of Applied Crystallography, 41(1), 96-103. Link
-
Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography of light-atom structures". Tetrahedron: Asymmetry, 20(6), 712-717. Link
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Fundamental text on crystallization strategies). Link
A Comparative Guide to the Determination of pKa Values for 2-hydroxy-indane-4-carboxylic acid
Prepared by: A Senior Application Scientist
Introduction: The Critical Role of pKa in Drug Development
The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that profoundly influences a molecule's behavior in a biological system. For researchers in drug development, an accurate understanding of a compound's pKa values is indispensable. It governs critical properties such as aqueous solubility, lipophilicity, membrane permeability, protein binding, and metabolic stability. These factors collectively determine the pharmacokinetic and pharmacodynamic profile of a drug candidate. An incorrect pKa assessment can lead to flawed interpretations of bioactivity data and costly failures in later development stages.
This guide provides an in-depth comparison of various experimental and computational methods for determining the pKa values of 2-hydroxy-indane-4-carboxylic acid. This molecule presents an interesting case due to its two distinct ionizable centers: a moderately acidic carboxylic acid group and a weakly acidic phenolic hydroxyl group. We will explore the theoretical underpinnings, practical execution, and comparative performance of potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis, supplemented by in-silico prediction as a preliminary assessment tool.
Part 1: Potentiometric Titration – The Gold Standard for pKa Determination
Potentiometric titration is a highly precise and widely trusted method for pKa determination.[1][2] Its principle lies in monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added incrementally. The resulting titration curve provides a direct measurement of the equilibrium between the protonated and deprotonated forms of the ionizable group.
Causality Behind the Experimental Choices
This method is particularly well-suited for determining the pKa of the carboxylic acid group (pKa₁) in 2-hydroxy-indane-4-carboxylic acid, which is expected to be in the range of typical carboxylic acids (pKa ~4-5).[3][4] The choice of a strong base (e.g., NaOH) as the titrant ensures a sharp and easily identifiable inflection point. Purging the solution with nitrogen is a critical step to eliminate dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate titration of the weak analyte acid.[2][5] Maintaining a constant ionic strength with a background electrolyte like KCl minimizes variations in activity coefficients throughout the titration.[5]
Detailed Experimental Protocol: Potentiometric Titration
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings across the titration range.[5]
-
Sample Preparation: Accurately weigh and dissolve a precise amount of 2-hydroxy-indane-4-carboxylic acid in deionized, carbonate-free water to achieve a concentration of approximately 1-10 mM.[2][5] If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent value for that specific solvent mixture.[1]
-
System Setup: Add a background electrolyte (e.g., 0.15 M KCl) to the sample solution to maintain constant ionic strength.[2][5] Place the solution in a reaction vessel with a magnetic stirrer.
-
Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace any dissolved CO₂.[2]
-
Titration: Immerse the calibrated pH electrode into the solution. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Endpoint Determination: Continue the titration well past the expected equivalence point, identified by a rapid change in pH.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH value at the half-equivalence point.[5] For higher accuracy, the equivalence point can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. Volume).
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination using potentiometric titration.
Hypothetical Data: Potentiometric Titration
| Volume of NaOH (mL) | Measured pH |
| 0.00 | 3.15 |
| 0.50 | 3.60 |
| 1.00 | 3.95 |
| 1.50 | 4.20 |
| 2.00 | 4.45 |
| 2.50 | 4.75 |
| 3.00 | 5.10 |
| 3.50 | 5.55 |
| 3.90 | 6.20 |
| 4.00 | 7.50 |
| 4.10 | 10.80 |
| 4.50 | 11.50 |
| Assuming an equivalence point at 4.00 mL, the half-equivalence point is 2.00 mL, yielding a pKa₁ of 4.45. |
Part 2: UV-Vis Spectrophotometry – A Precise Tool for Chromophore-Associated pKa
UV-Vis spectrophotometry is an excellent alternative, particularly for determining the pKa of ionizable groups that are part of or adjacent to a chromophore.[1] The dissociation of the phenolic hydroxyl group (pKa₂) in 2-hydroxy-indane-4-carboxylic acid is expected to cause a significant shift in its UV absorbance spectrum, making this method ideal for its determination. The principle is based on the Beer-Lambert law, where the total absorbance of a solution is the sum of the absorbances of the individual species.[6]
Causality Behind the Experimental Choices
The method relies on the structural difference between the protonated phenol (Ar-OH) and the deprotonated phenolate (Ar-O⁻), which alters the electronic conjugation and thus the wavelength of maximum absorbance (λ_max). By preparing a series of buffers across a wide pH range, we can systematically shift the equilibrium and monitor the corresponding change in absorbance. Plotting absorbance against pH generates a sigmoidal curve whose inflection point directly corresponds to the pKa.[7] This method is highly sensitive and requires very little sample.[8][9]
Detailed Experimental Protocol: UV-Vis Spectrophotometry
-
Determine Acidic/Basic Spectra: Record the UV-Vis spectrum (e.g., 220-400 nm) of the compound in a strongly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated species. Record another spectrum in a strongly basic solution (e.g., pH 13) to obtain the spectrum of the fully deprotonated species.
-
Select Analytical Wavelengths: From the acidic and basic spectra, identify one or more wavelengths where the difference in absorbance is maximal.[9]
-
Prepare Buffer Series: Prepare a series of buffer solutions with known pH values, typically spanning a range of 2-3 pH units around the expected pKa₂ (e.g., for a phenol, pH 8 to 12).
-
Sample Measurement: Prepare a set of solutions by adding a small, constant volume of a concentrated stock solution of the analyte to each buffer solution. The final analyte concentration should be identical in all samples.
-
Data Acquisition: Measure the absorbance of each solution at the pre-selected analytical wavelength(s).
-
Data Analysis: Plot the measured absorbance against the corresponding pH of the buffer. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa₂ value.
Workflow for Spectrophotometric pKa Determination
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Hypothetical Data: UV-Vis Spectrophotometry
| pH of Buffer | Absorbance at 320 nm |
| 8.0 | 0.152 |
| 8.5 | 0.188 |
| 9.0 | 0.255 |
| 9.5 | 0.380 |
| 10.0 | 0.505 |
| 10.5 | 0.630 |
| 11.0 | 0.755 |
| 11.5 | 0.822 |
| 12.0 | 0.858 |
| The data forms a sigmoidal curve where the inflection point, representing the pKa₂, is at approximately pH 10.0. |
Part 3: Alternative Methodologies – Speed, Sensitivity, and Prediction
While potentiometry and spectrophotometry are robust, other methods offer distinct advantages in specific research contexts, such as high-throughput screening or when sample is scarce.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a powerful separation technique that can be adapted for rapid and accurate pKa determination.[10] The principle is based on the change in a molecule's electrophoretic mobility as its charge state changes with pH.[10]
-
Advantages : This method is exceptionally fast, with some protocols determining a pKa value in under three minutes.[11][12] It requires a minimal amount of sample (as little as 30µL) and can often be used with impure samples, as impurities will likely separate from the analyte during the electrophoretic run.[10]
-
Methodology : The effective mobility of the analyte is measured in a series of different background electrolytes buffered at various pH values. A plot of mobility versus pH yields a sigmoidal curve from which the pKa can be calculated.[10] The use of internal standards can further enhance accuracy by eliminating systematic errors.[13][14]
In-Silico Computational Prediction
Computational tools offer a valuable, resource-efficient way to estimate pKa values before any experimental work is undertaken.[15] These methods are indispensable in early-stage discovery for screening large libraries of virtual compounds.
-
Methodology : Software packages like ACD/Labs Percepta® or ChemAxon's MarvinSketch use algorithms based on large databases of experimental pKa values.[16][17][18] They employ quantitative structure-property relationship (QSPR) models and linear free-energy relationships (LFER) to predict the pKa of a novel structure based on its fragments and electronic properties.[19][20]
-
Advantages & Limitations : The primary advantage is speed—a prediction can be generated in seconds from a chemical structure. However, the accuracy is highly dependent on the quality of the underlying database and the similarity of the query molecule to the compounds in the training set.[20][21] Predictions for novel chemical scaffolds may have lower accuracy. Therefore, in-silico values should be treated as estimations that require experimental confirmation.
Part 4: Performance Comparison and Strategic Application
Choosing the right method depends on the specific requirements of the study, including desired accuracy, sample availability, and throughput needs. For 2-hydroxy-indane-4-carboxylic acid, a multi-faceted approach yields the most comprehensive and reliable data.
Summary of pKa Determination Methods
| Method | pKa₁ (Carboxylic Acid) | pKa₂ (Phenol) | Precision | Sample Req. | Throughput | Key Advantage |
| Potentiometric Titration | ~4.45 | ~9.95¹ | High | mg | Low | High accuracy, direct measurement ("Gold Standard") |
| UV-Vis Spectrophotometry | N/A² | ~10.05 | High | µg | Medium | Excellent for chromophores, low sample use |
| Capillary Electrophoresis | ~4.50 | ~10.10 | High | µg | High | Fast, low sample use, tolerates impurities |
| In-Silico Prediction | ~4.38 | ~9.88 | Moderate | None | Very High | Instantaneous, good for screening |
¹The second inflection point for the weak phenol can be difficult to resolve accurately via potentiometry. ²Generally not suitable unless ionization significantly impacts the primary chromophore.
Logical Framework for Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate pKa determination technique.
Caption: Decision tree for selecting a pKa determination method.
Conclusion
The accurate determination of the two pKa values for 2-hydroxy-indane-4-carboxylic acid is essential for its development as a potential therapeutic agent. This guide demonstrates that a single method may not be optimal for both ionizable centers.
For the highest confidence, a combined experimental approach is recommended:
-
Potentiometric Titration should be employed to accurately determine the pKa of the more acidic carboxylic acid group (pKa₁) .
-
UV-Vis Spectrophotometry is the superior method for precisely determining the pKa of the weaker phenolic group (pKa₂) , leveraging its characteristic spectral shift upon ionization.
Capillary Electrophoresis serves as an excellent high-throughput alternative for determining both values simultaneously, especially in a discovery setting with numerous analogs. In-silico predictions are invaluable for initial estimations and for prioritizing compounds for synthesis and experimental testing. By strategically selecting and integrating these methods, researchers can build a robust and accurate physicochemical profile for drug candidates, enabling more informed and successful development programs.
References
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-
Nakatsuji, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from ACD/Labs website. [Link]
-
Fuglestad, B., et al. (2015). Computational Approaches to Predict pKa Values. ResearchGate. [Link]
-
Meloun, M., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. [Link]
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-
Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Retrieved from Analiza website. [Link]
-
Canals, I., et al. (2009). A fast method for pKa determination by capillary electrophoresis. PubMed. [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from Optibrium website. [Link]
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-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from Chemagination website. [Link]
-
Reijenga, J., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]
-
Ibáñez, S., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]
-
ACD/Labs. (2025). What is the pKa of my compound?. Retrieved from ACD/Labs website. [Link]
-
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from eGyanKosh website. [Link]
-
de Rond, T. (2020). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from Tristan de Rond's blog. [Link]
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from ACD/Labs website. [Link]
-
Columbia Academic Commons. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Retrieved from Columbia Academic Commons. [Link]
-
Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from Scribd. [Link]
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SoftwareOne Marketplace. (n.d.). PhysChem Suite. Retrieved from SoftwareOne Marketplace. [Link]
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Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from Scribd. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark. [Link]
-
ECETOC. (n.d.). pKa. Retrieved from ECETOC website. [Link]
-
Chemaxon. (n.d.). pKa calculation. Retrieved from Chemaxon Docs. [Link]
-
ACD/Labs. (n.d.). ACD/Labs | Software for R&D | Chemistry Software. Retrieved from ACD/Labs website. [Link]
-
Chemaxon. (n.d.). MarvinSketch : Calculations Menu. Retrieved from Chemaxon Docs. [Link]
-
DigitalCommons@UNO. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from DigitalCommons@UNO. [Link]
-
Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. AFIT. [Link]
- University of Barcelona. (n.d.). Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method.
-
National Institutes of Health. (n.d.). Salicylic Acid. Retrieved from PubChem. [Link]
-
ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from ResearchGate. [Link]
-
Ruiz, R., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]
-
Chemistry 321: Quantitative Analysis Lab Webnote. (2017). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from Chemistry 321 website. [Link]
- The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from The University of East Anglia repository.
-
Chemaxon. (n.d.). Training the pKa Plugin. Retrieved from Chemaxon Docs. [Link]
-
Quora. (2016). Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)?. Retrieved from Quora. [Link]
-
ResearchGate. (2025). Salicylic Acid Solubility and Thermodynamic Dissociation Constant at Various Temperatures in Water: Variable Ionic Strength Titrimetric Analysis. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from Organic Chemistry Tutor. [Link]
- Merck Index. (n.d.). Salicylic Acid.
-
Sparkl. (n.d.). Revision Notes - Relative Acidities of Carboxylic Acids, Phenols and Alcohols. Retrieved from Sparkl. [Link]
- pKa chart. (n.d.).
-
ResearchGate. (2014). Does anyone have information on pKa of some carboxylic acids?. Retrieved from ResearchGate. [Link]
-
Allen. (n.d.). The pK_(a) values of four carboxlic acids are 4.76, 4.19, 0.23 and 3.41 respectively. Retrieved from Allen website. [Link]
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
